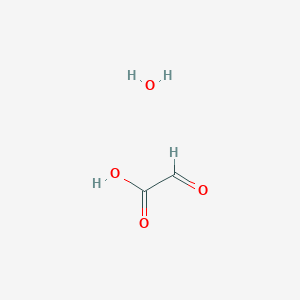

Glyoxylic acid monohydrate

Descripción general

Descripción

Glyoxylic acid monohydrate (CAS: 563-96-2; molecular formula: C₂H₄O₄; molecular weight: 92.05 g/mol) is a white crystalline powder highly soluble in water and slightly soluble in ethanol. It is a bifunctional compound containing both aldehyde and carboxylic acid groups, making it a versatile intermediate in organic synthesis. Industrially, it is used in pharmaceuticals (e.g., vanillin, allantoin), agrochemicals (herbicides), cosmetics (hair straightening), and water treatment agents . It plays a critical role in the Hopkins Cole reaction for detecting tryptophan in proteins and participates in multicomponent reactions like the Petasis and Pictet-Spengler reactions . Its stability in hydrated form (stored below 30°C) and biodegradability are key research areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized through various methods:

From Glyoxal: Glyoxylic acid is commonly prepared from aqueous solutions of glyoxal using catalytic, electrochemical, and enzymatic methods.

Ozonolysis of Maleic Acid: Another method involves the ozonolysis of maleic acid in solution.

From Glycolic Acid: Glycolic acid can be oxidized in the presence of glycolate oxidase to produce glyoxylic acid.

From Oxalic Acid: Glyoxylic acid can also be synthesized from oxalic acid using lead dioxide cathodes in a sulfuric acid electrolyte.

Industrial Production Methods: Industrial production of glyoxylic acid often involves the oxidation of glyoxal with nitric acid, although this reaction is highly exothermic and prone to thermal runaway . Another industrial method includes the use of cation or anion exchange resins at elevated temperatures to isolate glyoxylic acid from the products of synthesis .

Análisis De Reacciones Químicas

Glyoxylic acid undergoes various types of chemical reactions due to its bifunctional nature:

Oxidation: Glyoxylic acid can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.

Reduction: It can be reduced to glycolic acid using reducing agents such as sodium borohydride.

Condensation Reactions: Glyoxylic acid condenses with urea and 1,2-diaminobenzene to form heterocycles.

Photochemical Oxidation: In the presence of water and sunlight, glyoxylic acid can undergo photochemical oxidation, leading to various carboxylic acid and aldehyde products.

Common reagents used in these reactions include nitric acid, sodium borohydride, and various catalysts for oxidation and reduction reactions. Major products formed from these reactions include oxalic acid, glycolic acid, and various heterocyclic compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Glyoxylic acid monohydrate serves as a crucial intermediate in the synthesis of various pharmaceuticals:

- Amino Acids and Antibiotics : It is utilized in the production of D(-) Alpha Phenylglycine, mandelic acid, and broadspectrum antibiotics like amoxicillin. These compounds are vital in treating bacterial infections and other medical conditions .

- Synthesis of Heterocycles : The compound is involved in reactions that yield heterocycles, which are essential in many drug formulations .

Case Study: Synthesis of 5-(4-Hydroxyphenyl)hydantoin

A study demonstrated the reaction of glyoxylic acid with phenol under specific conditions to synthesize 5-(4-hydroxyphenyl)hydantoin efficiently. This compound has potential therapeutic applications due to its biological activity .

Agrochemical Applications

This compound plays a significant role in agrochemicals:

- Herbicides and Pesticides : It is used as an intermediate for various herbicides and pesticides, enhancing agricultural productivity by controlling pests effectively .

- Fungicides : Derivatives of glyoxylic acid have been developed as a new class of fungicides targeting oomycetes, such as those causing late blight in potatoes. These compounds exhibit protective and curative properties .

Cosmetic Applications

In the cosmetics industry, this compound is valued for its skin benefits:

- Allantoin Production : It is used to produce allantoin, which promotes skin healing and hydration. Allantoin is widely incorporated into personal care products for its soothing properties .

- Hair Treatments : The compound acts as a neutralizing agent in hair straightening products, contributing to smoother hair textures .

Flavor and Fragrance Industry

This compound is a key ingredient in producing various flavoring agents:

- Vanillin Synthesis : It serves as an intermediate in synthesizing vanillin and ethyl vanillin, both widely used flavoring agents in food products .

Industrial Applications

Beyond pharmaceuticals and cosmetics, this compound finds industrial applications:

- Electroless Copper Plating : It can replace formaldehyde as a reducing agent in copper plating processes, improving bath stability while mitigating health risks associated with formaldehyde fumes .

- Water Treatment Agents : The compound is involved in manufacturing water treatment agents like 2-Hydroxyphosphonocarboxylic Acid (HPAA), which are essential for maintaining water quality .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediates for antibiotics and amino acids |

| Agrochemicals | Herbicides, pesticides, fungicides |

| Cosmetics | Allantoin production, hair straightening agents |

| Flavor & Fragrance | Synthesis of vanillin and ethyl vanillin |

| Industrial | Electroless copper plating, water treatment agents |

Mecanismo De Acción

The mechanism of action of glyoxylic acid involves its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as malate synthase and isocitrate lyase, which are involved in the glyoxylate cycle . This cycle is crucial for the metabolism of fatty acids in microorganisms like Escherichia coli and Mycobacterium tuberculosis . Glyoxylic acid also participates in the biosynthesis of several amidated peptides through its conjugate base, glyoxylate .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Glyoxylic Acid (Anhydrous)

- Molecular Formula : C₂H₂O₃; Molecular Weight : 74.035 g/mol.

- Key Differences: The anhydrous form lacks the water molecule, making it more reactive but less stable. It is often handled in solution (e.g., 50% aqueous), whereas the monohydrate is preferred for controlled reactions due to its crystallinity. In Pd-catalyzed enantioselective syntheses, the monohydrate achieves higher yields (up to 79% under optimized conditions) compared to anhydrous forms, which may require additional stabilizers .

- Applications : Used in electroless copper plating and metal aerogel synthesis, where its reducing properties are critical .

Oxalic Acid (HOOCCOOH)

- Molecular Formula : C₂H₂O₄·2H₂O; Molecular Weight : 126.07 g/mol (dihydrate).

- Key Differences: A dicarboxylic acid with strong acidity (pKa₁ = 1.25), oxalic acid is less suited for enantioselective reactions but is effective in metal chelation and cleaning applications. Unlike glyoxylic acid monohydrate, it lacks an aldehyde group, limiting its use in aldol condensations .

- Applications : Metal treatment, descaling agents, and as a reducing agent in dye synthesis .

Glycolic Acid (HOCH₂COOH)

- Molecular Formula : C₂H₄O₃; Molecular Weight : 76.05 g/mol.

- Key Differences: An α-hydroxy acid with a hydroxyl group instead of an aldehyde. It is non-hygroscopic and widely used in biodegradable polymers and cosmetics. In microwave-assisted aldol reactions, glycolic acid derivatives show lower reactivity compared to this compound .

- Applications : Skincare exfoliants, polyglycolic acid (PGA) production .

Pyruvic Acid (CH₃COCOOH)

- Molecular Formula : C₃H₄O₃; Molecular Weight : 88.06 g/mol.

- Key Differences: An α-keto acid with a methyl group adjacent to the keto functionality. It is liquid at room temperature and participates in biochemical pathways (e.g., glycolysis). Unlike this compound, it is less stable in synthetic reactions, often undergoing decarboxylation .

- Applications : Biochemical research, skincare products for acne treatment .

Data Table: Comparative Properties

| Property | This compound | Glyoxylic Acid (Anhydrous) | Oxalic Acid | Glycolic Acid | Pyruvic Acid |

|---|---|---|---|---|---|

| Molecular Formula | C₂H₄O₄ | C₂H₂O₃ | C₂H₂O₄·2H₂O | C₂H₄O₃ | C₃H₄O₃ |

| Molecular Weight | 92.05 | 74.035 | 126.07 | 76.05 | 88.06 |

| Solubility in Water | Freely soluble | Soluble | Highly soluble | Miscible | Miscible |

| Key Functional Groups | Aldehyde, carboxylic acid | Aldehyde, carboxylic acid | Two carboxylic acids | Hydroxyl, carboxylic acid | Keto, carboxylic acid |

| Typical Applications | Enantioselective synthesis, agrochemicals | Metal aerogels, electroless plating | Cleaning agents, metal treatment | Biodegradable polymers, cosmetics | Biochemical pathways, skincare |

| Stability | Hygroscopic, stable as hydrate | Less stable, often in solution | Stable, decomposes on heating | Stable | Decarboxylates on heating |

Actividad Biológica

Glyoxylic acid monohydrate, a derivative of glyoxylic acid, is an organic compound with the molecular formula C₂H₄O₄·H₂O. It is recognized for its diverse biological activities and applications in various fields, including biochemistry, pharmaceuticals, and environmental science. This article delves into its biological activity, highlighting its metabolic pathways, therapeutic potential, and implications in various health conditions.

1. Metabolic Role and Pathways

Glyoxylic acid plays a crucial role in several metabolic pathways across different organisms:

- In Humans : Glyoxylic acid is produced through the oxidation of glycolate in peroxisomes or the catabolism of hydroxyproline in mitochondria. It can be further converted into glycine or oxalate, depending on the metabolic route taken . The disruption of glyoxylate metabolism is linked to hyperoxaluria, a condition that can lead to kidney stones due to increased oxalate levels in urine .

- In Plants : Glyoxylic acid is an intermediate in the glyoxylate cycle and photorespiration. It aids in converting fatty acids into carbohydrates and plays a role in plant defense mechanisms against pathogens .

2.1 Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound, particularly against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). Research indicates that derivatives of this compound exhibit potent antimycobacterial activity with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM . The mechanism involves inhibition of the InhA enzyme, crucial for mycobacterial fatty acid synthesis.

2.2 Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through cytotoxicity assays. Compounds derived from it demonstrated low toxicity with no significant hemolysis at concentrations up to 125 μM, suggesting a favorable safety profile for potential therapeutic applications .

2.3 Skin Sensitization and Irritation

This compound has shown potential skin sensitization effects based on various studies. While it is not classified as a skin irritant under specific conditions, it can cause serious eye damage upon contact . This necessitates careful handling in industrial applications.

3.1 Glyoxylate Pathway Disruption and Nephrolithiasis

A notable case study involves patients with genetic mutations affecting glyoxylate metabolism leading to hyperoxaluria and subsequent nephrolithiasis (kidney stones). The study highlights how disruptions in the HOGA1 gene result in elevated oxalate levels due to impaired conversion pathways, emphasizing the clinical significance of glyoxylate metabolism .

3.2 Antimycobacterial Drug Development

Another significant study explored the use of this compound as a linker in drug development for tuberculosis treatment. The incorporation of glyoxylic acid into drug scaffolds improved their efficacy against resistant strains of Mtb while maintaining low toxicity profiles . This approach demonstrates the potential for innovative therapeutic strategies utilizing glyoxylic acid derivatives.

4. Research Findings Summary Table

5. Conclusion

This compound exhibits significant biological activity with implications in human health, particularly concerning metabolic pathways and antimicrobial properties. Its role in nephrolithiasis highlights the importance of understanding glyoxylate metabolism in clinical settings. Furthermore, its potential as a drug development scaffold opens avenues for innovative treatments against resistant bacterial strains.

The ongoing research into its biological activities underscores its relevance across multiple disciplines, from biochemistry to pharmacology and environmental science.

Q & A

Basic Research Questions

Q. How does the equilibrium between glyoxylic acid monohydrate and its gem-diol form impact experimental design in aqueous solutions?

this compound (CAS 563-96-2) exists in equilibrium with its anhydrous form (glyoxylic acid, CAS 298-12-4) and the gem-diol (dihydroxyacetic acid) in aqueous environments, with the equilibrium heavily favoring the gem-diol . This structural equilibrium necessitates careful control of solvent composition, pH, and temperature during experiments. For instance, in synthetic applications (e.g., aldol reactions), the use of monohydrate versus aqueous solutions can affect reaction kinetics and product stereoselectivity due to differences in hydration states . Researchers should characterize the dominant species under their experimental conditions using techniques like NMR or IR spectroscopy to ensure reproducibility.

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, its structural similarity to glycolic acid (used for read-across toxicology) suggests potential irritant effects on skin, eyes, and respiratory systems . Key safety measures include:

- Use of PPE (gloves, goggles, lab coats).

- Handling in well-ventilated fume hoods to avoid inhalation of dust or vapors.

- Storage in airtight containers below 40°C to prevent degradation .

Refer to SDS guidelines for emergency procedures (e.g., rinsing exposed areas with water for 15 minutes) .

Q. How can researchers assess the purity and impurity profile of this compound?

Commercial this compound often contains impurities such as oxalic acid (≤1.35%), formic acid (≤0.5%), and residual glyoxal (≤0.05%) depending on synthesis routes . Analytical methods include:

- HPLC : Quantify glyoxylic acid and impurities using ion-exchange chromatography with UV detection at 210 nm .

- Titration : Determine carboxylic acid content via acid-base titration.

- FTIR/GC-MS : Identify organic impurities and confirm structural integrity .

Advanced Research Questions

Q. How can reaction parameters be optimized for enantioselective aldol reactions using this compound?

In organocatalyzed aldol reactions, the choice between this compound (MH) and its 50% aqueous solution (AQ) significantly impacts diastereo- and enantioselectivity. For example:

- Catalyst Selection : Binam-proline amide derivatives (e.g., catalyst 2a) achieve higher enantioselectivity (up to 90% ee) compared to L-proline .

- Temperature : Lowering reaction temperatures to 0°C improves yields and selectivity by stabilizing intermediates .

- Additives : Adding 10 equivalents of water accelerates reaction rates and enhances enantioselectivity in MH-based reactions .

- Solvent-Free Conditions : Using MH under solvent-free conditions reduces side reactions, while AQ solutions simplify handling .

Q. What strategies address contradictions in toxicological data between this compound and read-across analogs like glycolic acid?

While glycolic acid is used for read-across due to structural similarities, discrepancies arise in dermal absorption rates and respiratory irritation thresholds . Methodological approaches include:

- In Silico Modeling : Use QSAR tools (e.g., OECD Toolbox) to predict absorption and toxicity profiles .

- In Vitro Assays : Conduct parallel assays (e.g., EpiDerm™ for skin irritation) to validate read-across assumptions .

- Dose-Response Studies : Establish NOAEL/LOAEL thresholds specific to this compound to refine risk assessments .

Q. How does this compound function in asymmetric carbene transfer reactions, and what are its stability advantages?

this compound serves as a precursor for bench-stable diazoacetate reagents (e.g., NHPI-DA), which are safer alternatives to volatile ethyl diazoacetate. Key steps:

- Synthesis : Gram-scale synthesis of NHPI-DA from MH yields crystalline, non-hygroscopic solids with enhanced thermal stability (DSC-confirmed) .

- Reaction Design : Use visible light or transition metals (e.g., Rh(II)) to generate carbenes for cyclopropanation or C–H functionalization, achieving >80% yields in model reactions .

Q. What are the environmental implications of this compound in aquatic systems, and how can biodegradability be assessed?

Limited ecotoxicological data necessitate targeted studies:

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in water/sediment systems .

- Toxicity Screening : Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests to establish EC50 values .

- Advanced Oxidation : Evaluate degradation pathways (e.g., ozonation) to mitigate persistence in wastewater .

Q. Methodological Resources

Propiedades

IUPAC Name |

oxaldehydic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOYVEVEDVVKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575892 | |

| Record name | Oxoacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-96-2 | |

| Record name | Oxoacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.